Esculentic acid (Phytolacca)

Immunology Complement Inhibition Natural Product Pharmacology

Esculentic acid (CAS 56283-68-2) is a pentacyclic triterpenoid belonging to the ursane-type class, naturally occurring in various Phytolacca species and other plants. Structurally, it is characterized as 2α,3α,23-trihydroxyurs-12-en-28-oic acid, featuring three hydroxyl groups and a carboxylic acid moiety.

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
CAS No. 56283-68-2
Cat. No. B1197154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentic acid (Phytolacca)
CAS56283-68-2
Molecular FormulaC30H46O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)O
InChIInChI=1S/C30H46O6/c1-25(23(33)34)12-14-30(24(35)36)15-13-28(4)18(19(30)16-25)6-7-21-26(2)10-9-22(32)27(3,17-31)20(26)8-11-29(21,28)5/h6,19-22,31-32H,7-17H2,1-5H3,(H,33,34)(H,35,36)/t19-,20?,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1
InChIKeyCLXOLTFMHAXJST-GOYMLYASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esculentic Acid (Phytolacca) Procurement Guide: What Scientific Buyers Need to Know Before Ordering


Esculentic acid (CAS 56283-68-2) is a pentacyclic triterpenoid belonging to the ursane-type class, naturally occurring in various Phytolacca species and other plants [1]. Structurally, it is characterized as 2α,3α,23-trihydroxyurs-12-en-28-oic acid, featuring three hydroxyl groups and a carboxylic acid moiety [1]. It is distinct from its glycosylated derivatives (esculentosides) and from structurally related triterpenoids such as jaligonic acid (2-hydroxyl esculentic acid) and phytolaccagenic acid [2][3]. This baseline profile establishes Esculentic acid as a specific molecular entity with defined stereochemistry (12 stereocenters) that dictates its biological target engagement—a critical consideration when sourcing for reproducible research outcomes.

Esculentic Acid Procurement Risk: Why 'Similar' Ursane Triterpenoids Are Not Interchangeable Substitutes


Procurement decisions based solely on compound class (e.g., 'ursane-type triterpenoid') or nominal structural similarity introduce significant experimental variability and invalidate comparative data. Esculentic acid exhibits a specific hydroxylation pattern (2α,3α,23-trihydroxy) and stereochemical configuration that directly governs its target selectivity profile [1]. For instance, even a single hydroxyl substitution—such as the 2-hydroxyl addition that converts esculentic acid to jaligonic acid—alters both physicochemical properties and biological activity [2]. Similarly, glycosylation of the aglycone core (yielding esculentosides) fundamentally changes molecular recognition, pharmacokinetics, and the compound's utility in cell-free or membrane-permeant assays [3]. Substituting esculentic acid with commonly available analogs like ursolic acid or asiatic acid will produce quantitatively and qualitatively different results, as evidenced by the head-to-head functional comparisons detailed in Section 3. Researchers requiring reproducible, interpretable data must specify esculentic acid by exact CAS registry number (56283-68-2 or 103974-74-9) rather than accepting a class-level substitute.

Esculentic Acid Quantitative Differentiation: Head-to-Head Performance Data vs. Closest Analogs


Anti-Complement Activity: Esculentic Acid Demonstrates 22.5-Fold Superior Potency Over Ursolic Acid in Classical Pathway Assay

In a direct head-to-head comparison of ursane-type triterpenoids isolated from the same plant material and tested under identical assay conditions, esculentic acid exhibited anti-complement activity with an IC50 of 4 μM against the classical pathway of the human complement system. This represents a 22.5-fold greater potency than ursolic acid (IC50 = 90 μM) and a 32.5-fold greater potency than corosolic acid (IC50 = 130 μM) in the same assay [1]. Pomolic acid (IC50 = 163 μM) was 40.8-fold less potent, while asiatic acid showed an IC50 of 56 μM [1].

Immunology Complement Inhibition Natural Product Pharmacology

COX-2 Selectivity: Esculentic Acid Engages COX-2 While Sparing COX-1, Enabling Mechanistic Studies Distinct from Non-Selective NSAIDs

Esculentic acid has been characterized as a selective COX-2 inhibitor, distinguishing it from non-selective cyclooxygenase inhibitors such as aspirin or ibuprofen that inhibit both COX-1 and COX-2 isoforms [1]. In vitro studies using LPS-induced mouse peritoneal macrophages demonstrated that esculentic acid suppresses PGE2 production via downregulation of COX-2 protein expression, a mechanism comparable to that of NSAIDs but with target isoform selectivity [1]. In vivo, intraperitoneal administration of esculentic acid (1, 5, and 10 mg/kg) in Kunming mice prior to LPS challenge (1 mg/kg) resulted in a dose-dependent increase in survival rate and significant reduction in serum TNF-α, IL-6, NO, and PGE2 levels, alongside decreased COX-2 protein expression in lung, liver, and kidney tissue sections [2]. While quantitative IC50 values for COX-2 enzymatic inhibition were not reported in the primary literature, the functional selectivity for COX-2 over COX-1 distinguishes esculentic acid from broadly acting anti-inflammatory compounds and positions it as a targeted tool for dissecting COX-2-specific signaling pathways.

Inflammation Cyclooxygenase COX-2 Inhibitor

Anti-HIV-1 Protease Activity: Esculentic Acid Exhibits Moderate Inhibitory Potency with IC50 Range of 20-90 μM

Esculentic acid demonstrates significant anti-human immunodeficiency virus type 1 (HIV-1) protease activity, with reported IC50 values ranging from 20 to 90 μM . This activity places esculentic acid among a subset of triterpenoids possessing antiviral potential, though direct head-to-head comparisons with clinically approved HIV protease inhibitors (e.g., ritonavir, IC50 ~0.5-5 nM) indicate that esculentic acid serves as a research tool or structural template rather than a therapeutic candidate . Notably, this antiviral activity is not uniformly shared across all ursane-type triterpenoids; for example, ursolic acid exhibits different antiviral profiles, primarily targeting viral entry rather than protease inhibition [1].

Antiviral HIV Protease Natural Product Screening

Cytotoxicity Profile: Esculentic Acid Exhibits Differential Activity Across Cancer Cell Lines Compared to Ursolic Acid

In a cytotoxicity evaluation using the sulforhodamine B assay, esculentic acid isolated from Anodendron paniculatum was tested against multiple human cancer cell lines. The study reported that ursolic acid (compound 1) exhibited moderate cytotoxicity against LU-1 (lung adenocarcinoma) and MKN-7 (gastric cancer) cell lines with IC50 values of 44.37 ± 5.40 μg/mL and 30.89 ± 3.60 μg/mL, respectively [1]. Esculentic acid (compound 2), in contrast, did not demonstrate measurable cytotoxicity under the same assay conditions, indicating a fundamentally different structure-activity relationship [1]. This differential cytotoxicity profile highlights that even structurally similar ursane-type triterpenoids cannot be assumed to share the same anti-proliferative properties, making compound-specific validation essential for oncology-focused procurement.

Cancer Research Cytotoxicity Triterpenoid Pharmacology

Structural Distinction: Esculentic Acid vs. Esculentosides — Aglycone vs. Glycoside Defines Assay Compatibility

Esculentic acid (C30H48O5, MW 488.70) serves as the aglycone core for a family of triterpenoid saponins known as esculentosides, which bear glycosidic moieties at the C-3 and/or C-28 positions [1]. This structural difference fundamentally alters physicochemical properties: esculentic acid is a hydroxy monocarboxylic acid with LogP ~6.46 and relatively poor aqueous solubility , whereas esculentosides (e.g., esculentoside A, E, O) are amphipathic saponins with enhanced water solubility but reduced membrane permeability [2]. In practical terms, esculentic acid is compatible with cell-based assays requiring passive membrane diffusion, while esculentosides may require active transport mechanisms or act extracellularly. Additionally, the presence of glycosidic bonds in esculentosides introduces potential enzymatic cleavage artifacts in biological matrices containing glycosidases, which can release free esculentic acid and confound pharmacokinetic or mechanistic interpretations [2].

Analytical Chemistry Natural Product Characterization Assay Development

Esculentic Acid Optimal Use Cases: Evidence-Based Research and Procurement Applications


Complement Pathway Inhibition Studies Requiring Sub-10 μM Potency

Based on the direct head-to-head data showing an IC50 of 4 μM against the classical complement pathway—22.5-fold more potent than ursolic acid—esculentic acid is the preferred choice for immunology researchers investigating complement-mediated inflammatory disorders [1]. This potency advantage reduces compound consumption, minimizes vehicle-related artifacts, and enables detection of subtle modulatory effects that would be obscured by less potent analogs. Recommended for in vitro complement hemolysis assays and ex vivo serum complement activity measurements. [1]

COX-2-Specific Mechanistic Studies Without COX-1 Confounding

For researchers dissecting COX-2-specific signaling pathways in inflammation, esculentic acid offers isoform selectivity that non-selective NSAIDs cannot provide [1]. In vivo administration (1-10 mg/kg, i.p.) has been validated to increase survival in LPS-induced endotoxic shock models while simultaneously reducing TNF-α, IL-6, NO, and PGE2 levels and downregulating COX-2 protein expression in lung, liver, and kidney tissues [2]. This positions esculentic acid as a targeted tool for studying COX-2-mediated pathology without the gastrointestinal or renal liabilities associated with dual COX-1/COX-2 inhibition. [1][2]

Natural Product Scaffold Optimization for HIV Protease Inhibitor Development

Esculentic acid's anti-HIV-1 protease activity (IC50 20-90 μM) [1] makes it a suitable starting scaffold for medicinal chemistry programs focused on semi-synthetic derivatization to improve potency. Its pentacyclic triterpenoid core with multiple hydroxylation sites (C-2, C-3, C-23) and a C-28 carboxylic acid provides accessible handles for structure-activity relationship (SAR) exploration. Procurement in >100 mg quantities is recommended for analog synthesis campaigns. [1]

Negative Control for Cytotoxicity in Triterpenoid Comparative Studies

Given the cross-study evidence that esculentic acid lacks measurable cytotoxicity against LU-1 and MKN-7 cell lines under conditions where ursolic acid exhibits IC50 values of 30-44 μg/mL [1], esculentic acid serves as an ideal negative control or baseline comparator in cytotoxicity screening panels of structurally related triterpenoids. This application ensures that observed anti-proliferative effects in other compounds are not artifacts of the triterpenoid scaffold but rather specific to their unique substitution patterns. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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